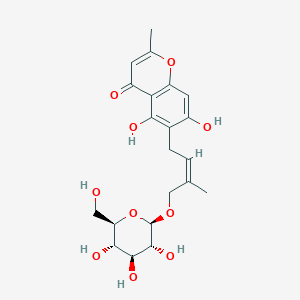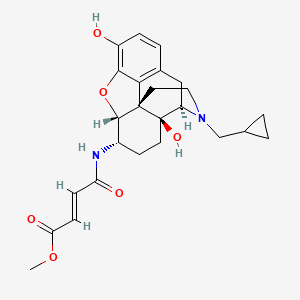![molecular formula C34H28N4O5 B1257135 4-[(2-{ビス[(ピリジン-2-イル)メチル]アミノ}エチル)アミノ]-2-(6-ヒドロキシ-3-オキソ-3H-キサンテン-9-イル)安息香酸 CAS No. 321859-11-4](/img/structure/B1257135.png)
4-[(2-{ビス[(ピリジン-2-イル)メチル]アミノ}エチル)アミノ]-2-(6-ヒドロキシ-3-オキソ-3H-キサンテン-9-イル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZnAF-2 is a complex organic compound that features a combination of pyridine, xanthene, and benzoic acid moieties
科学的研究の応用
ZnAF-2 has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ZnAF-2 typically involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. One common approach includes:
Preparation of the pyridine moiety: This can be achieved through the cyclization of appropriate precursors under conditions such as palladium-catalyzed reactions or microwave irradiation.
Synthesis of the xanthene moiety: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
ZnAF-2 can undergo various types of chemical reactions, including:
Oxidation: The aromatic amine groups can be oxidized to form quaternary ammonium cations.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of aromatic amines under ambient conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic amine groups would yield quaternary ammonium cations .
作用機序
The mechanism of action of ZnAF-2 involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature pyridine moieties and have been studied for their anti-fibrotic activities.
2-Pyridone derivatives: Known for their extensive applications in biology, natural products, dyes, and fluorescent materials.
Uniqueness
ZnAF-2 is unique due to its combination of pyridine, xanthene, and benzoic acid moieties, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and fluorescent properties.
特性
CAS番号 |
321859-11-4 |
|---|---|
分子式 |
C34H28N4O5 |
分子量 |
572.6 g/mol |
IUPAC名 |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)42-32-19-26(40)9-12-29(32)34(28)30-17-22(7-10-27(30)33(41)43-34)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39-40H,15-16,20-21H2 |
InChIキー |
IJNFGJFEJQCIIT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)CC6=CC=CC=N6 |
正規SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)CC7=CC=CC=N7 |
同義語 |
ZnAF-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,4-B]pyrazine](/img/structure/B1257052.png)



![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-15,19-dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one](/img/structure/B1257059.png)



![4-[3-(Dimethylamino)propylamino]phenol](/img/structure/B1257069.png)
![6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide](/img/structure/B1257070.png)
![[(10Z)-7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1257071.png)

![[(3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate](/img/structure/B1257073.png)

